molecular formula C18H20N2O3S B2766216 3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922005-06-9

3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2766216
CAS RN: 922005-06-9
M. Wt: 344.43
InChI Key: CCYDFQFSLGKKID-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. This can include properties such as melting point, boiling point, solubility, stability, reactivity, and spectral properties .

Scientific Research Applications

Antitumor Activity

  • Novel tetrahydroquinoline derivatives bearing sulfonamide moiety have been synthesized and evaluated for in vitro antitumor activity. Some compounds demonstrated more potent efficacy than Doxorubicin, a reference drug (Alqasoumi et al., 2010).

Synthesis and Biological Applications

  • Studies on Lewis Acid-promoted Friedel-Crafts Cyclizations have led to the synthesis of tetrahydroquinolines with potential biological activity. These compounds show promise in the treatment of type-2 diabetes (Bunce, Cain, & Cooper, 2013).

Structural Analysis

Photodynamic Therapy

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed potential for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • 4-Quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were synthesized and demonstrated notable antimicrobial activity (Anonymous, 2019).

Drug Design

  • Tetrahydroisoquinoline derivatives containing benzenesulfonamide moiety were studied for their role as beta3 adrenergic receptor agonists, showing significant potential for therapeutic applications (Parmee et al., 2000).

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in the synthesis or use of the compound .

properties

IUPAC Name

3,4-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-4-7-16(10-13(12)2)24(22,23)19-15-6-8-17-14(11-15)5-9-18(21)20(17)3/h4,6-8,10-11,19H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYDFQFSLGKKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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